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Compound of Interest

Compound Name: Quinaldine

Cat. No.: B1664567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

quinaldine (2-methylquinoline) and its various derivatives. The information presented herein is

intended to serve as a critical resource for researchers, scientists, and professionals involved in

drug development and chemical safety assessment. This document summarizes key

toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes

associated signaling pathways to facilitate a deeper understanding of the structure-toxicity

relationships within this class of compounds.

Acute Toxicity
The acute toxicity of quinaldine and its derivatives has been evaluated in various animal

models, primarily focusing on lethality (LD50), as well as dermal and ocular irritation.

Lethal Dose (LD50)
Quinaldine exhibits moderate acute toxicity following oral and dermal administration. The oral

LD50 in rats is reported to be 1230 mg/kg.[1][2][3][4][5][6][7] The dermal LD50 in rabbits is

1978 mg/kg (converted from 1870 µL/kg).[8][9] Several derivatives of quinaldine have also

been assessed for their acute toxicity. For instance, 2-methyl-8-hydroxyquinoline has an oral

LD50 in rats of 2125-2250 mg/kg.

Table 1: Acute Oral and Dermal Toxicity Data for Quinaldine and Its Derivatives
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Compound Test Species
Route of
Administration

LD50 Reference(s)

Quinaldine (2-

Methylquinoline)
Rat Oral 1230 mg/kg

[1][2][3][4][5][6]

[7]

Quinaldine (2-

Methylquinoline)
Rabbit Dermal 1978 mg/kg [8][9]

2-Methyl-8-

hydroxyquinoline
Rat Oral

2125-2250

mg/kg

8-Nitroquinoline - -

Harmful if

swallowed, in

contact with skin,

or if inhaled

[6]

5-Nitroquinoline - -

Harmful if

swallowed, in

contact with skin,

or if inhaled

[10]

Skin and Eye Irritation
Quinaldine is reported to be a strong irritant to mucous membranes and can cause skin and

eye irritation.[8][11] In rabbits, it has been shown to cause mild skin irritation after 24 hours of

exposure.[2][6]

Genotoxicity and Mutagenicity
The genotoxic potential of quinaldine and its derivatives has been investigated using both in

vitro and in vivo assays.

Ames Test
Quinaldine has been reported to be mutagenic for bacteria and/or yeast.[8] Specifically, it has

shown positive results in the Ames test with Salmonella typhimurium strain TA100 in the

presence of metabolic activation.[3] Studies on quinoline, the parent compound, also show

mutagenic activity in S. typhimurium TA100 with metabolic activation.[11] The mutagenicity of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23677255/
https://pubmed.ncbi.nlm.nih.gov/16019952/
https://www.industrialchemicals.gov.au/sites/default/files/Quinolines_Human%20health%20tier%20II%20assessment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11566429/
https://experiments.springernature.com/articles/10.1007/978-1-62703-529-3_9
https://pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline
https://pubmed.ncbi.nlm.nih.gov/2017781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://www.echemi.com/sds/8-aminoquinaldine-pd1805102497.html
https://pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitroquinoline
https://www.benchchem.com/product/b1664567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://www.researchgate.net/publication/385847932_Structure-mutagenicity_relationships_on_quinoline_and_indole_analogues_in_the_Ames_test
https://pubmed.ncbi.nlm.nih.gov/16019952/
https://pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline
https://www.benchchem.com/product/b1664567?utm_src=pdf-body
https://www.benchchem.com/product/b1664567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://www.industrialchemicals.gov.au/sites/default/files/Quinolines_Human%20health%20tier%20II%20assessment.pdf
https://www.researchgate.net/publication/385847932_Structure-mutagenicity_relationships_on_quinoline_and_indole_analogues_in_the_Ames_test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


quinoline derivatives is influenced by the nature and position of substituents. For example, 6-

nitroquinoline, 8-nitroquinoline, 6-methylquinoline, and 8-hydroxyquinoline are mutagenic in the

Ames test.[12]

In Vivo Genotoxicity
In vivo studies on quinoline have shown positive results in a bone marrow micronucleus assay

in mice.[3] However, no in vivo genotoxicity data are available for 2-methylquinoline

(quinaldine) itself.[3] Studies on other quinoline derivatives, such as 8-hydroxyquinoline, did

not show a measurable effect on chromosome aberrations or sister chromatid exchanges in

mouse marrow cells.[1] In contrast, 4-nitroquinoline-1-oxide, a potent mutagenic and

carcinogenic quinoline derivative, is a strong inducer of both chromosome aberrations and

sister chromatid exchanges.[1]

Table 2: Genotoxicity of Quinaldine and Its Derivatives
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Compound Test System Result Reference(s)

Quinaldine (2-

Methylquinoline)

Ames Test (S.

typhimurium TA100,

with S9)

Positive [3]

Quinaldine (2-

Methylquinoline)

Mutagenic for bacteria

and/or yeast
Positive [8]

Quinoline

Ames Test (S.

typhimurium TA100,

with S9)

Positive [11]

Quinoline

In vivo mouse bone

marrow micronucleus

assay

Positive [3]

6-Nitroquinoline Ames Test Mutagenic [12]

8-Nitroquinoline Ames Test Mutagenic [12]

6-Methylquinoline Ames Test Mutagenic [12]

8-Hydroxyquinoline Ames Test Mutagenic [12]

8-Hydroxyquinoline

In vivo mouse marrow

cells (chromosome

aberrations, SCE)

Negative [1]

4-Nitroquinoline-1-

oxide

In vivo mouse marrow

cells (chromosome

aberrations, SCE)

Positive [1]

Dichloroquinoline

Mutagenicity in S.

typhimurium TA98 and

TA100

Positive [7]

Carcinogenicity
While specific carcinogenicity data for quinaldine is limited, studies on its parent compound,

quinoline, and other derivatives provide valuable insights. Quinoline is classified as a Category

2 carcinogenic substance and is a known hepatocarcinogen in rats and mice.[3][13]
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Long-term studies on quinoline derivatives have shown varied carcinogenic potential. For

instance, 8-nitroquinoline induced forestomach tumors in both male and female rats.[12] In

contrast, 6-nitroquinoline only induced focal hyperplasia of the forestomach.[12] This highlights

the significant role of substituent position in determining the carcinogenic outcome.

Table 3: Carcinogenicity of Quinoline Derivatives

Compound Test Species
Target
Organ(s)

Finding Reference(s)

Quinoline Rat, Mouse Liver

Hepatocellular

adenomas and

carcinomas,

hemangiosarcom

as

[13]

8-Nitroquinoline Rat Forestomach

Squamous cell

papillomas and

carcinomas

[12]

6-Nitroquinoline Rat Forestomach
Focal

hyperplasia
[12]

Metabolism
The metabolism of quinaldine and its derivatives is a key factor in their toxicological profile,

often leading to the formation of reactive metabolites. In rabbits, subcutaneously injected

quinaldine is metabolized to 2-hydroxyquinaldine, 6-hydroxyquinaldine, and quinaldic acid,

which are then excreted in the urine.[1] However, when administered orally to rabbits,

quinaldine can be excreted unchanged.[1] The metabolism of quinoline 3-carboxamide

derivatives has been shown to be mediated by cytochrome P450 enzymes, leading to

hydroxylated and dealkylated metabolites.[2]

Molecular Toxicology and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of

quinaldine and its derivatives, with a focus on their impact on key cellular signaling pathways.
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Apoptosis and Cell Cycle Arrest
Several quinoline and quinolone derivatives have been shown to induce apoptosis in cancer

cells.[8] This can occur through the activation of both extrinsic (caspase-8) and intrinsic

(caspase-9) apoptotic pathways.[1] Some derivatives have been observed to cause cell cycle

arrest, particularly in the S phase, by intercalating with DNA.[8]

p53 Signaling Pathway
Quinacrine, a quinoline derivative, has been shown to activate the p53 signaling pathway, a

critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[14] Quinaldic

acid has also been found to induce changes in the expression of the p53 tumor suppressor

protein.[15]

MAP Kinase (MAPK) Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell

proliferation, differentiation, and apoptosis.[16][17] Certain quinolinone and naphthyridinone

derivatives have been identified as potent inhibitors of p38 MAP kinase, a key component of

this pathway.[18]

Below are diagrams illustrating some of the key signaling pathways affected by quinaldine and

its derivatives.
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Caption: Apoptosis induction by quinaldine derivatives.
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Caption: Activation of the p53 signaling pathway.
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Caption: Modulation of the MAP Kinase signaling pathway.

Experimental Protocols
This section provides an overview of the methodologies for key toxicological assays cited in

this guide, based on OECD guidelines and common laboratory practices.
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Acute Oral Toxicity (OECD 401/423)
The acute oral toxicity of a substance is typically determined using a limit test or a full study

design.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are

commonly used.[19] Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature

and humidity.[19] Food is withheld overnight before dosing, but water is available ad libitum.

[15]

Dose Administration: The test substance is administered in a single dose by gavage.[15] The

volume administered is typically based on the animal's body weight. For a limit test, a dose

of 2000 mg/kg is often used.[15]

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.[15]

Pathology: A gross necropsy is performed on all animals at the end of the study.

Animal Acclimatization Fasting (overnight) Dosing (single gavage) Observation (14 days)Clinical signs, body weight, mortality Necropsy

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study.

Ames Test (Bacterial Reverse Mutation Assay - OECD
471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in

the histidine or tryptophan operon, respectively.[20][21]
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Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is a liver homogenate from rats or hamsters, to detect mutagens that require

metabolic activation.[20]

Procedure:

The tester strain, the test substance at various concentrations, and the S9 mix (if required)

are combined in a test tube.

Molten top agar is added to the tube, and the mixture is poured onto a minimal glucose

agar plate.

The plates are incubated at 37°C for 48-72 hours.

Evaluation: A positive result is indicated by a dose-related increase in the number of

revertant colonies compared to the negative control.[22]
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Caption: Workflow for the Ames test.

In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and

aneugenic (chromosome-lagging) effects of a chemical.

Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary

(CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[23][24]
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Treatment: Cells are exposed to the test substance at a range of concentrations, with and

without metabolic activation (S9 mix).

Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis,

resulting in binucleated cells. This ensures that only cells that have undergone one nuclear

division are scored for micronuclei.[23][25]

Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed,

and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

Scoring: The frequency of micronucleated cells is determined by microscopic examination of

at least 2000 binucleated cells per concentration.[23] A significant, dose-related increase in

the frequency of micronucleated cells indicates a positive result.

Cell Culture Treatment with Test Compound (+/- S9) Add Cytochalasin B Incubation Harvest & Fix Cells Stain Cells Microscopic Analysis (Score Micronuclei)

Click to download full resolution via product page

Caption: Workflow for the in vitro micronucleus assay.

Conclusion
The toxicological profile of quinaldine and its derivatives is complex and highly dependent on

the specific chemical structure, including the nature and position of substituents on the

quinoline ring. Quinaldine itself exhibits moderate acute toxicity and is mutagenic in in vitro

assays. Its parent compound, quinoline, is a known carcinogen. Various derivatives of

quinaldine show a wide range of toxicological effects, from low toxicity to potent genotoxicity

and carcinogenicity.

The molecular mechanisms underlying the toxicity of these compounds are beginning to be

understood, with evidence pointing to the involvement of key signaling pathways such as those

regulated by p53 and MAP kinases, as well as the induction of apoptosis. This in-depth

technical guide provides a foundation for further research and risk assessment of this important

class of heterocyclic compounds. A thorough understanding of their toxicological profiles is
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essential for the safe development and use of quinaldine-based pharmaceuticals and other

chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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